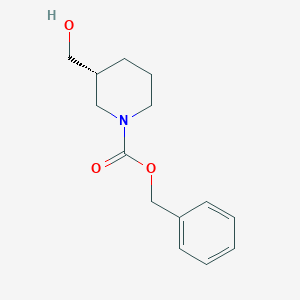

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate

Overview

Description

Benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It is also known by other names such as benzyl 4-hydroxy-1-piperidinecarboxylate, 1-cbz-4-hydroxypiperidine, n-cbz-4-hydroxy-1-piperidine, and benzyl 4-hydroxytetrahydro-1 2h-pyridinecarboxylate .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC1CCN (CC1)C (=O)OCC1=CC=CC=C1 . This indicates that the molecule contains a piperidine ring with a hydroxymethyl group at the 3rd position and a carboxylate group at the 1st position, which is esterified with a benzyl group . Physical And Chemical Properties Analysis

This compound is a liquid with a yellow color . It has a molecular weight of 235.28 g/mol . The boiling point is 167°C .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives serve as essential building blocks for constructing drugs. Their six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms, makes them versatile for various applications. Researchers have extensively explored methods for synthesizing substituted piperidines, aiming to develop cost-effective and efficient routes for drug production .

Anticancer Applications

Piperidine derivatives exhibit promising anticancer properties. For instance, they can modulate the phosphatidylinositol-3-kinase/Akt signaling pathway, which is crucial for breast cancer cell survival. By inhibiting Akt phosphorylation, piperidine compounds may contribute to novel anticancer therapies .

Antiviral and Antimalarial Agents

Piperidine-based compounds have shown potential as antiviral and antimalarial agents. Researchers continue to explore their efficacy against viral infections and malaria parasites, aiming to develop effective treatments .

Antimicrobial and Antifungal Activity

Piperidine derivatives exhibit antimicrobial and antifungal properties. Their structural diversity allows for targeted modifications to enhance efficacy against specific pathogens. These compounds are being investigated for their role in combating infectious diseases .

Antihypertensive Effects

Certain piperidine derivatives have demonstrated antihypertensive effects by modulating blood pressure regulation mechanisms. Researchers are studying their potential as therapeutic agents for hypertension management .

Analgesic and Anti-Inflammatory Properties

Piperidine compounds may act as analgesics and anti-inflammatory agents. Their unique chemical features make them attractive candidates for pain management and inflammation control .

Anti-Alzheimer’s Potential

Explorations into piperidine derivatives include their impact on Alzheimer’s disease. Researchers investigate their ability to modulate relevant pathways and potentially mitigate cognitive decline .

Antipsychotic and Anticoagulant Applications

Piperidine-based molecules are also being evaluated for antipsychotic effects and anticoagulant properties. Their diverse pharmacophoric features make them valuable in these therapeutic areas .

Safety and Hazards

properties

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOOUZKMJBINO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426136 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

160706-61-6 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)

![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)